tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, tert-butyl 4-[[(3-bromoimidazo[1,2-b]pyridazin-6-yl)amino]methyl]piperidine-1-carboxylate, reflects its three primary structural components:
- A tert-butyl carbamate group (tert-butoxycarbonyl, Boc) at the piperidine nitrogen.
- A piperidine ring substituted at the 4-position with an aminomethyl group.
- A 3-bromoimidazo[1,2-b]pyridazine moiety linked via an amine bridge.
Its molecular formula is $$ \text{C}{17}\text{H}{24}\text{Br}\text{N}5\text{O}2 $$, with a molecular weight of 410.31 g/mol. The CAS registry number 1417297-96-1 uniquely identifies this compound in chemical databases. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{17}\text{H}{24}\text{Br}\text{N}5\text{O}2 $$ |
| Molecular Weight | 410.31 g/mol |
| CAS Number | 1417297-96-1 |
| SMILES Notation | CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NN=C3C(=N2)C=CC=N3Br |
The Boc group serves as a common protecting group in organic synthesis, while the bromine atom at the 3-position of the imidazopyridazine ring enhances electrophilic reactivity for subsequent cross-coupling reactions.
Structural Classification Within Heterocyclic Chemistry
This compound belongs to two distinct classes of heterocycles:
- Piperidine derivatives : The six-membered saturated ring containing one nitrogen atom is a frequent scaffold in bioactive molecules due to its conformational flexibility and ability to mimic natural alkaloids.
- Imidazo[1,2-b]pyridazines : These fused bicyclic systems combine a five-membered imidazole ring with a six-membered pyridazine, creating a planar aromatic structure with three nitrogen atoms.
The structural relationship to other imidazopyridazine derivatives can be illustrated through comparative analysis:
| Compound | Core Structure | Key Substituents |
|---|---|---|
| 3-Bromoimidazo[1,2-b]pyridazine | Imidazo[1,2-b]pyridazine | Bromine at C3 |
| Ponatinib | Imidazo[1,2-b]pyridazine | Trifluoromethyl, acetylene |
| Target Compound | Imidazo[1,2-b]pyridazine | Bromine at C3, piperidine-Boc |
The presence of the Boc-protected piperidine side chain distinguishes this molecule from simpler imidazopyridazine analogs, enabling interactions with hydrophobic protein pockets.
Historical Context of Imidazo[1,2-b]pyridazine Derivatives in Medicinal Chemistry
Imidazo[1,2-b]pyridazines first gained prominence with the development of ponatinib , a third-generation tyrosine kinase inhibitor containing this scaffold. Subsequent research has exploited the scaffold’s ability to:
- Engage in π-π stacking interactions via the aromatic system.
- Participate in hydrogen bonding through nitrogen atoms.
- Accommodate diverse substituents at the 3- and 6-positions for potency optimization.
The introduction of bromine at C3 in this compound follows established medicinal chemistry strategies, where halogen atoms often improve target binding through halogen bonding and increase metabolic stability. Recent studies highlight its potential as an inhibitor of mutant epidermal growth factor receptor (EGFR) variants associated with non-small cell lung cancer, building upon earlier work with imidazopyridazine-based kinase inhibitors.
Properties
Molecular Formula |
C17H24BrN5O2 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
tert-butyl 4-[[(3-bromoimidazo[1,2-b]pyridazin-6-yl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24BrN5O2/c1-17(2,3)25-16(24)22-8-6-12(7-9-22)10-19-14-4-5-15-20-11-13(18)23(15)21-14/h4-5,11-12H,6-10H2,1-3H3,(H,19,21) |
InChI Key |
RYROXGNRXPRELR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NN3C(=NC=C3Br)C=C2 |
Origin of Product |
United States |
Preparation Methods
Core Formation and Bromination
The imidazo[1,2-b]pyridazine core is typically synthesized via cyclization of appropriately substituted pyridazine precursors. Bromination at the 3-position is achieved using reagents such as bromosuccinimide (NBS) under radical or electrophilic conditions. For example, bromination in dichloromethane at 0–5°C ensures regioselectivity.
Coupling to Piperidine Derivatives
The aminomethylpiperidine moiety is introduced through a nucleophilic substitution or reductive amination reaction. A common strategy involves reacting 3-bromoimidazo[1,2-b]pyridazin-6-amine with a piperidine-aldehyde derivative, followed by sodium cyanoborohydride-mediated reduction to stabilize the secondary amine.
Boc Protection
The final step employs di-tert-butyl dicarbonate () in the presence of a base like triethylamine to protect the piperidine nitrogen, yielding the target compound.
Photocatalytic Methods in Related Compounds
While direct photocatalytic synthesis of the target compound remains undocumented, a patented method for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate offers insights into alternative strategies. This approach uses an acridine salt photocatalyst and blue LED irradiation to facilitate a one-step coupling between 2-aminopyridine and piperazine-1-tert-butyl carboxylate, achieving a 95% yield. Although distinct from the target compound, this method highlights the potential of photoredox catalysis in streamlining multi-step syntheses, reducing byproducts, and improving cost efficiency.
Comparative Analysis of Synthesis Methods
Optimization Strategies and Challenges
Reaction Condition Optimization
-
Temperature Control : Bromination at subambient temperatures minimizes side reactions.
-
Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance coupling efficiency.
-
Catalyst Loading : Reducing photocatalyst load to 0.1 equivalents improves cost-effectiveness without sacrificing yield.
Chemical Reactions Analysis
tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the imidazo[1,2-b]pyridazine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to tert-butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate exhibit significant anticancer properties. For instance, derivatives of imidazopyridazine have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. A study highlighted the synthesis of imidazopyridazine derivatives that demonstrated potent activity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing novel anticancer agents .
Inhibition of Kinase Activity
The compound has been identified as a potential inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in clathrin-mediated endocytosis and is implicated in cancer progression and metastasis. The inhibition of AAK1 can disrupt the endocytic pathway, thereby reducing tumor growth and spread . This mechanism positions this compound as a candidate for further development in targeted cancer therapies.
Synthesis and Evaluation
A notable study synthesized several derivatives of imidazopyridazine-based compounds, including this compound). The synthesized compounds were evaluated for their binding affinity to AAK1 and their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the imidazopyridazine core significantly influenced both potency and selectivity .
Structure–Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the activity of imidazopyridazine derivatives. These studies revealed that specific substitutions at the 6-position of the pyridazine ring enhance binding affinity to target kinases while minimizing off-target effects . Such insights are critical for guiding future drug design efforts.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The brominated imidazo[1,2-b]pyridazine moiety can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Substituent Effects
- Bromine vs. Ethoxycarbonyl : The bromine substituent in the target compound enables facile cross-coupling (e.g., Suzuki reactions), whereas ethoxycarbonyl derivatives (e.g., 1d) are more suited for hydrogen-bonding interactions in enzyme inhibition .
- Fluorine Substituents : The 3-fluoropyridinyl analog exhibits reduced yield (25%) but maintains bioactivity, highlighting a trade-off between synthetic accessibility and pharmacological efficacy .
Linker Modifications
- Aminomethyl vs.
- Azetidine vs. Piperidine Cores : Azetidine-based analogs (e.g., 1a) show reduced metabolic stability due to ring strain, whereas piperidine derivatives exhibit better pharmacokinetic profiles .
Biological Activity
tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate (CAS Number: 1417297-96-1) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and an imidazo[1,2-b]pyridazine moiety. Its molecular formula is with a molecular weight of approximately 387.295 g/mol. The presence of the bromine atom and the piperidine structure suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
-
Inhibition of Kinases :
- The compound has shown promising activity as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in endocytosis and receptor-mediated processes in cells .
- Structure-activity relationship (SAR) studies have indicated that modifications to the piperidine ring can enhance kinase selectivity and potency .
-
Anticancer Activity :
- Similar imidazo[1,2-b]pyridazine derivatives have demonstrated cytotoxic effects against tumor cell lines, suggesting that this compound may also possess anticancer properties .
- Studies have indicated that compounds with a similar structure can induce apoptosis in cancer cells through various pathways .
- Neuroprotective Effects :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
Several studies have explored the biological implications of similar compounds:
- Anticancer Studies :
- Kinase Profiling :
- Neurodegenerative Disease Models :
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via silica gel chromatography (e.g., hexane/EtOAc gradients) .
Basic: What safety protocols are critical when handling this compound?
Answer:
Based on structurally similar tert-butyl piperidine derivatives:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Respiratory Protection : Use fume hoods or N95 masks if handling powdered forms to avoid inhalation .
- Storage : Store at 2–8°C under anhydrous conditions to prevent hydrolysis. Incompatible with strong oxidizers (e.g., peroxides) .
- Emergency Measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
Q. Example Workflow :
| Step | Tool/Parameter | Outcome |
|---|---|---|
| Data Integration | SAINT | Intensity extraction |
| Absorption Correction | SADABS | Normalized data |
| Refinement | SHELXL-2018 | Final coordinates |
Advanced: How should researchers address discrepancies in NMR data across synthesis batches?
Answer:
Batch Comparison :
- Record ¹H/¹³C NMR spectra in deuterated solvents (e.g., DMSO-d₆ or CDCl₃).
- Compare chemical shifts (δ) for key signals: tert-butyl (~1.4 ppm), piperidine protons (~3.0–4.0 ppm) .
Troubleshooting :
- Impurity Identification : Use LC-MS (ESI+) to detect byproducts (e.g., incomplete Boc deprotection) .
- Solvent Effects : Ensure consistent deuteration levels and temperature during NMR acquisition.
Quantitative Analysis : Integrate peaks to assess purity (>95% by HPLC, C18 column, acetonitrile/water gradient) .
Basic: What are the critical physical and chemical properties of this compound?
Answer:
- Physical State : Likely a light-yellow solid (analogy to tert-butyl piperidine derivatives) .
- Solubility : Expected solubility in DMSO (>10 mg/mL) and dichloromethane. Limited in water .
- Stability : Stable at room temperature for 24 hours in inert solvents (e.g., DMF). Degrades under acidic/alkaline conditions .
Advanced: What strategies optimize yield in multi-step synthesis?
Answer:
Reaction Optimization :
- Catalysis : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) for coupling efficiency .
- Temperature : Test 60–100°C for imidazo[1,2-b]pyridazine coupling; higher temps may reduce reaction time but increase side products.
Workflow Efficiency :
- One-Pot Reactions : Combine Boc protection and amination steps where feasible .
- Automation : Use liquid handlers for precise reagent addition in air-sensitive steps.
Q. Example Yield Improvement :
| Step | Modification | Yield Increase |
|---|---|---|
| Coupling | PdCl₂(PPh₃)₂, 80°C | 65% → 78% |
| Purification | Gradient flash chromatography | Purity >98% |
Advanced: How can researchers validate target interactions in biological assays?
Answer:
Binding Studies :
- SPR (Surface Plasmon Resonance) : Immobilize target proteins on CM5 chips; measure KD values .
- ITC (Isothermal Titration Calorimetry) : Quantify enthalpy changes upon ligand binding.
Structural Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
